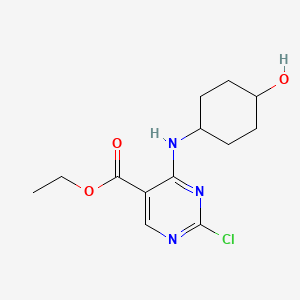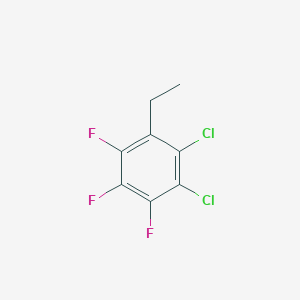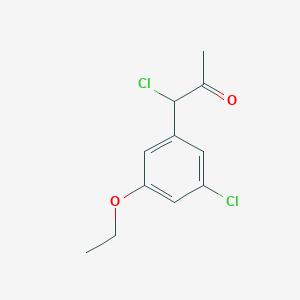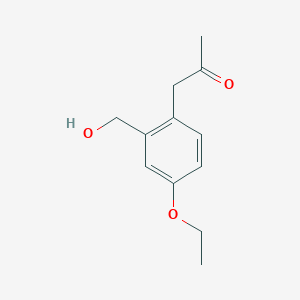
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a hydroxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one can be achieved through several methods. One common approach involves the bromination of 1-(2-Amino-4-hydroxyphenyl)propan-2-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature, solvent, and concentration, are optimized for maximum yield and purity. The use of catalysts and continuous flow systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-4-hydroxyphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-4-hydroxyphenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(2-Amino-4-hydroxyphenyl)-1-iodopropan-2-one: Contains an iodine atom, which can influence its reactivity and biological activity differently compared to the bromine analog.
Uniqueness
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific synthetic and biological applications .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
1-(2-amino-4-hydroxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |
InChI-Schlüssel |
PKQLZUAZGQMGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)













